3-(4-Fluoro-benzyloxy)-benzoic acid
Overview
Description
3-(4-Fluoro-benzyloxy)-benzoic acid is a chemical compound that is not directly discussed in the provided papers. However, the papers do provide insights into related compounds that can help infer some aspects of its chemistry. For instance, the study of mono-fluoro-benzoic acids, including 3-fluoro-benzoic acid, provides information on the influence of a fluorine substituent on the benzoic acid moiety . Similarly, the synthesis and characterization of other benzoic acid derivatives, such as 3-benzoyl-2-quinolinecarboxaldehyde, offer a glimpse into the reactivity and potential applications of benzoic acid derivatives in analytical chemistry .
Synthesis Analysis
While the synthesis of 3-(4-Fluoro-benzyloxy)-benzoic acid is not explicitly described in the papers, the methodologies used for synthesizing related compounds can be informative. For example, the preparation of 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole involves a two-step procedure from corresponding benzazoles . This suggests that a similar multi-step synthetic approach could be employed for the synthesis of 3-(4-Fluoro-benzyloxy)-benzoic acid, starting from appropriate precursors and employing protective group strategies, coupling reactions, and selective functional group transformations.
Molecular Structure Analysis
The molecular structure of 3-(4-Fluoro-benzyloxy)-benzoic acid would likely be influenced by the presence of the electron-withdrawing fluorine atom, which can affect the electronic distribution within the molecule. The gas phase measurements of mono-fluoro-benzoic acids provide data on rotational transition lines and conformers, which are crucial for understanding the molecular geometry and electronic structure of such compounds . These findings can be extrapolated to predict the conformational preferences and electronic characteristics of 3-(4-Fluoro-benzyloxy)-benzoic acid.
Chemical Reactions Analysis
The reactivity of benzoic acid derivatives is well-documented, and the papers provide examples of how these compounds can participate in various chemical reactions. For instance, 4-(N,N-Dimethylamino)benzoic acid demonstrates the ability to act as an anion host, showing selectivity for certain anions . This indicates that 3-(4-Fluoro-benzyloxy)-benzoic acid could also exhibit specific reactivity patterns, potentially serving as a building block for the synthesis of more complex molecules or as a functional group in sensor applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-(4-Fluoro-benzyloxy)-benzoic acid can be inferred from related studies. The unusual sequence of smectic phases observed in certain benzoate esters suggests that the introduction of a fluoro substituent and alkoxy groups can significantly impact the liquid crystalline behavior of these compounds . Therefore, 3-(4-Fluoro-benzyloxy)-benzoic acid may also exhibit unique thermal and optical properties, which could be explored for material science applications.
Scientific Research Applications
Synthesis and Crystal Structures
- In a study by Sivakumar et al. (2010), lanthanide 4-benzyloxy benzoates were synthesized using derivatives of 4-benzyloxy benzoic acid, including 3-(4-Fluoro-benzyloxy)-benzoic acid. These compounds demonstrated varied photophysical properties influenced by substituents, impacting luminescence efficiency (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).
Properties in Binary Mixtures
- Fouzai et al. (2018) explored the structural, thermal, and phase behavior of binary mixtures involving compounds like 4-(octyloxy)-3-fluoro benzoic acid. These mixtures showed varied phase behaviors and electro-optical properties influenced by the fluorine atom in the benzene ring (Fouzai, Hamdi, Ghrab, Soltani, Ionescu, & Othman, 2018).
Liquid Crystal Properties
- Butcher et al. (1991) investigated the liquid crystal properties of esters derived from 3-fluoro-4-octyloxyphenol and 4-(5-n-alkyl-2-thienyl)benzoic acids. The study revealed unusual properties of smectic phases formed by these compounds (Butcher, Byron, Shirazi, Tajbakhsh, Wilson, & Bunning, 1991).
Coordination Polymers and Photophysical Properties
- Sivakumar et al. (2011) synthesized lanthanide-based coordination polymers using derivatives of 3,5-dihydroxy benzoates, including 3,5-bis(benzyloxy)benzoic acid. This study highlighted the efficient light harvesting and luminescence properties of these compounds (Sivakumar, Reddy, Cowley, & Butorac, 2011).
Structure-Metabolism Relationships
- Ghauri et al. (1992) investigated the metabolism of substituted benzoic acids, including 3- and 4-fluorobenzoic acids. This study provided insights into the relationship between molecular properties and metabolic fate (Ghauri, Blackledge, Glen, Sweatman, Lindon, Beddell, Wilson, & Nicholson, 1992).
Directed Lithiation and Metallation
- Bennetau et al. (1995) explored the lithiation of unprotected benzoic acids, including fluorobenzoic acids, to produce ortho-substituted products. This study is relevant for the synthesis of complex molecules involving fluorobenzoic acids (Bennetau, Mortier, Moyroud, & Guesnet, 1995).
Frustrated Smectic Phases in Liquid Crystals
- Lose et al. (1998) investigated compounds with perfluorinated chains, including those derived from benzoic acids. The study provided insights into the structure and behavior of liquid crystalline phases (Lose, Diele, Pelzl, Dietzmann, & Weissflog, 1998).
properties
IUPAC Name |
3-[(4-fluorophenyl)methoxy]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c15-12-6-4-10(5-7-12)9-18-13-3-1-2-11(8-13)14(16)17/h1-8H,9H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRGZUAFLKNHSLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=CC=C(C=C2)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70359456 | |
Record name | 3-(4-Fluoro-benzyloxy)-benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70359456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluoro-benzyloxy)-benzoic acid | |
CAS RN |
457-97-6 | |
Record name | 3-(4-Fluoro-benzyloxy)-benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70359456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-[(4-fluorophenyl)methoxy]benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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